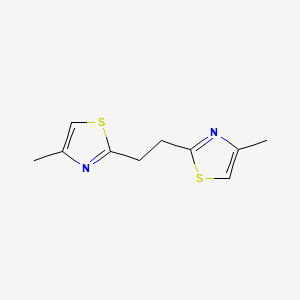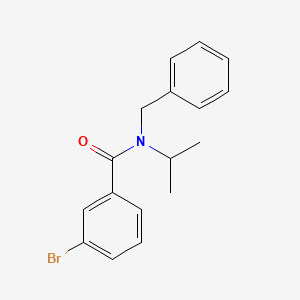
5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins involved in cellular processes. It has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
5-(Cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. It has been found to exhibit high activity against cancer cells and has low toxicity towards normal cells. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the development of more efficient synthesis methods to produce the compound in larger quantities. Another direction is the exploration of its potential as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and infectious disease treatment.
Conclusion:
In conclusion, 5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a promising compound with potential applications in scientific research. Its high potency and selectivity make it a valuable tool for studying various biological processes. Further studies are needed to fully understand its mechanism of action and potential applications in cancer therapy and infectious disease treatment.
Métodos De Síntesis
The synthesis method of 5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of cyclohexylmethyl hydrazine with 4-nitrobenzoyl chloride in the presence of sodium bicarbonate. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final product. This method has been optimized to produce high yields of pure 5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
5-(Cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties. It has also been found to have potential as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-18(20)13-8-6-12(7-9-13)15-16-14(21-17-15)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMULTKZNKOKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5800219.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5800230.png)

![2-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5800257.png)

![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)
![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)

![N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)
![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)

![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)
![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)